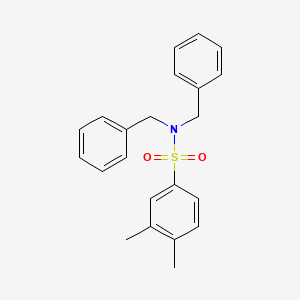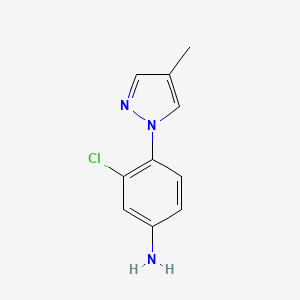
3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline is a chemical compound that belongs to the class of organic compounds known as aniline and substituted anilines . It is a derivative of pyrazole, a five-membered heterocycle that is particularly useful in organic synthesis . Pyrazole derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities .
Synthesis Analysis
Pyrazoles are one of the most studied groups of compounds among the azole family. A huge variety of synthesis methods and synthetic analogues have been reported over the years . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .Molecular Structure Analysis
The molecular structure of 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline is characterized by the presence of a pyrazole ring, which is a five-membered heterocycle, and an aniline group, which is a phenyl group attached to an amino group . The presence of these functional groups contributes to the compound’s reactivity and its potential for forming various derivatives.Chemical Reactions Analysis
Pyrazole derivatives, including 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline, have been the subject of numerous chemical reaction studies. These compounds are known to participate in a wide range of reactions, leading to the formation of various pharmacologically active compounds .Applications De Recherche Scientifique
Synthesis of Heteroaryl Amines
This compound can be used in the synthesis of heteroaryl amines . A direct reductive amination of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde 2 with 3-chloro-4-flouroaniline using NaBH4/I2 as a reducing agent is described . The reaction was carried out in MeOH under neutral conditions at room temperature to give the secondary amine .
Pharmaceutical Applications
Secondary amines and their derivatives constitute many biologically active molecules and are important intermediates in the synthesis of active pharmaceutical ingredients . Therefore, “3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline” could potentially be used in the development of new drugs.
Dyes and Fine Chemicals
Secondary amines are also used in the synthesis of dyes and fine chemicals . This suggests that “3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline” could be used in these industries as well.
Mécanisme D'action
Target of Action
It’s worth noting that pyrazole-bearing compounds, which include 3-chloro-4-(4-methyl-1h-pyrazol-1-yl)aniline, are known for their diverse pharmacological effects .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in a way that leads to changes in cellular processes .
Biochemical Pathways
It’s known that pyrazole derivatives can affect various biochemical pathways, leading to downstream effects .
Result of Action
It’s known that pyrazole derivatives can have potent antileishmanial and antimalarial activities .
Propriétés
IUPAC Name |
3-chloro-4-(4-methylpyrazol-1-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-7-5-13-14(6-7)10-3-2-8(12)4-9(10)11/h2-6H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWBGUTVTCBHMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=C(C=C(C=C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

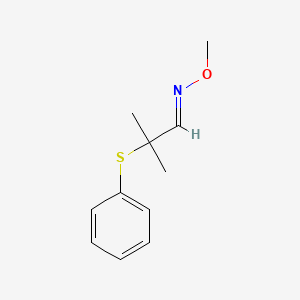
![1-[4-(3,4-dichlorophenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B2608830.png)
![10-(4-ethylphenyl)-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B2608832.png)
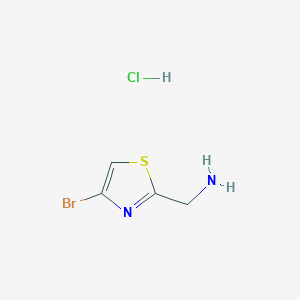
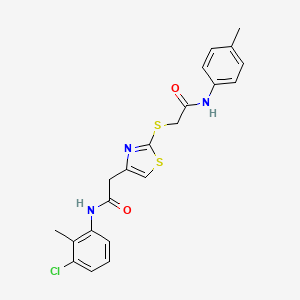
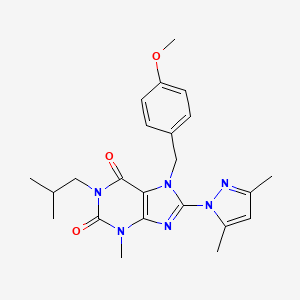
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-(dimethylamino)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2608840.png)
amine hydrochloride](/img/structure/B2608841.png)

![2-(4-benzylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2608844.png)
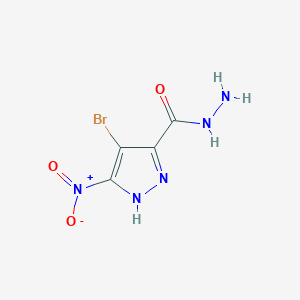
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2608848.png)
![Tert-butyl 2-[2-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]acetate](/img/structure/B2608850.png)
